Lipophilicity-Driven Differentiation: XLogP3-AA Comparison with Unsubstituted and N-Methyl Analogs
5-Methyl-1H-pyrazole-3-carboxamide exhibits a computed XLogP3-AA value of -0.2, which is intermediate between the more hydrophilic unsubstituted 1H-pyrazole-3-carboxamide (estimated XLogP3 ~ -0.7) and the more lipophilic 1-methyl-1H-pyrazole-3-carboxamide (CAS 89179-74-4, estimated XLogP3 ~ +0.5) [1]. This positioning provides a balanced hydrophilicity-lipophilicity profile that can enhance membrane permeability relative to the unsubstituted parent while maintaining aqueous solubility sufficient for formulation, a differentiation point critical for medicinal chemistry lead optimization where logP values between -0.5 and +0.5 are often desirable for oral bioavailability.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.2 |
| Comparator Or Baseline | 1H-pyrazole-3-carboxamide: ~ -0.7; 1-methyl-1H-pyrazole-3-carboxamide: ~ +0.5 |
| Quantified Difference | ΔXLogP3 = +0.5 vs. unsubstituted parent; ΔXLogP3 = -0.7 vs. N-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
This logP differentiation enables rational selection of 5-methyl-1H-pyrazole-3-carboxamide over more polar or more lipophilic analogs when optimizing for balanced permeability and solubility in early-stage drug discovery campaigns.
- [1] PubChem. 3-Methyl-1H-pyrazole-5-carboxamide (CID 15920410): XLogP3-AA Property. National Center for Biotechnology Information. Accessed 2026. View Source
